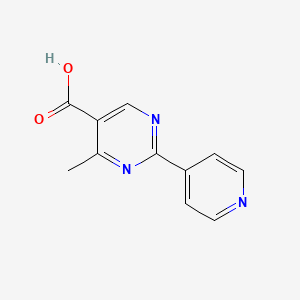![molecular formula C14H14N2O3 B13151633 (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline CAS No. 874281-96-6](/img/structure/B13151633.png)
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is a complex organic compound that features an indole moiety linked to a proline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline typically involves the coupling of an indole derivative with a proline derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is favored for its efficiency in forming amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde derivatives .
科学的研究の応用
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound also features an indole moiety and has similar biological activities.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effects on tubulin polymerization.
Uniqueness
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
874281-96-6 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
(2R,4R)-4-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-8(6-12(16-13)14(18)19)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,12,15H,5-6H2,(H,16,17)(H,18,19)/t8-,12-/m1/s1 |
InChIキー |
SDILHMXVOWTTCS-PRHODGIISA-N |
異性体SMILES |
C1[C@H](C(=O)N[C@H]1C(=O)O)CC2=CNC3=CC=CC=C32 |
正規SMILES |
C1C(C(=O)NC1C(=O)O)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


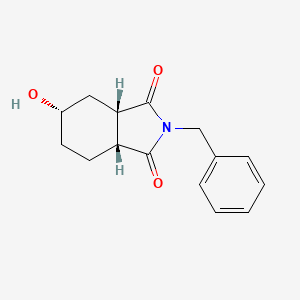
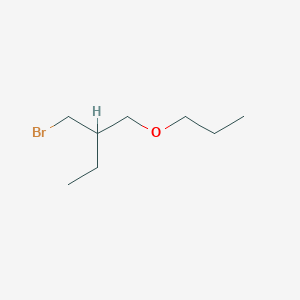
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

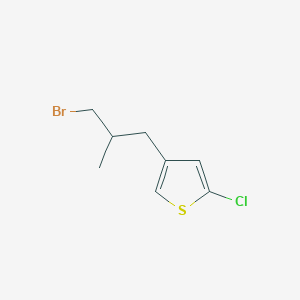

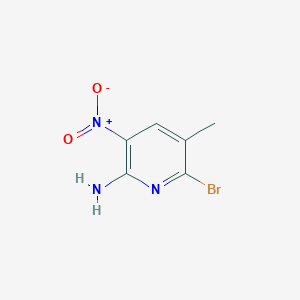
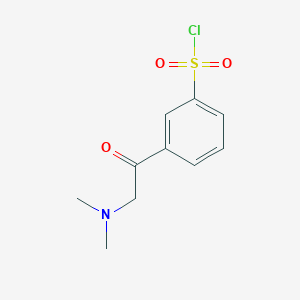
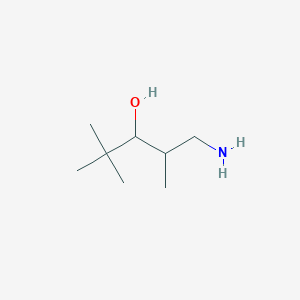
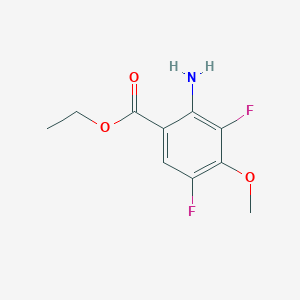
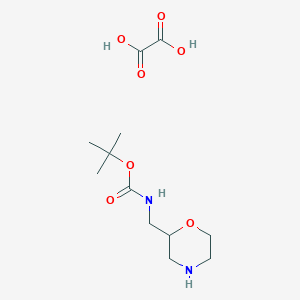
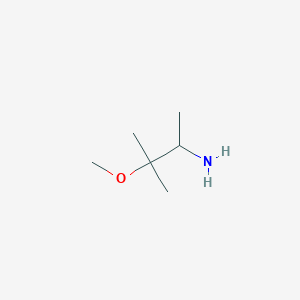
![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
